7-Bromo-1,5-naphthyridin-2-amine

Overview

Description

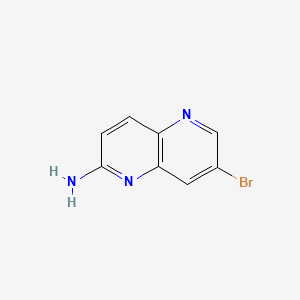

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .

2.

Synthesis Analysis

3.

Molecular Structure Analysis

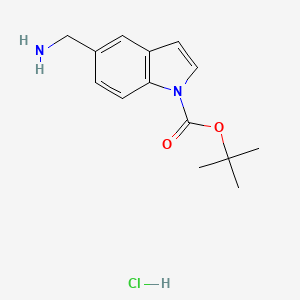

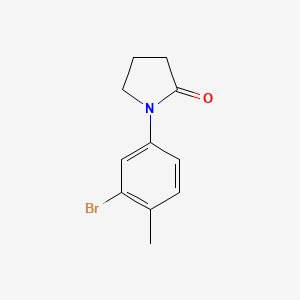

The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :

4.

Chemical Reactions Analysis

- Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .

6.

Physical And Chemical Properties Analysis

Scientific Research Applications

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in the synthesis of various compounds and also act as a ligand for metal complexes formation .

For example, one study observed that 1,5-naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .

In terms of synthetic protocols, methods such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .

properties

IUPAC Name |

7-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDVTGZCODVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-2-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)